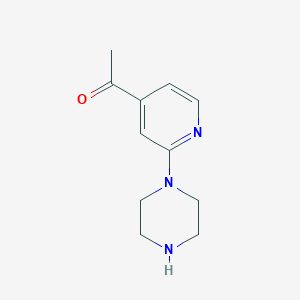

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

描述

Structure

3D Structure

属性

分子式 |

C11H15N3O |

|---|---|

分子量 |

205.26 g/mol |

IUPAC 名称 |

1-(2-piperazin-1-ylpyridin-4-yl)ethanone |

InChI |

InChI=1S/C11H15N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |

InChI 键 |

PFCLBFOFWBPUCS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC(=NC=C1)N2CCNCC2 |

产品来源 |

United States |

Synthetic Methodologies and Derivative Development of 1 2 Piperazin 1 Ylpyridin 4 Yl Ethanone Analogues

Established Synthetic Routes to the Core Structure and its Precursors

The construction of the 1-(2-piperazin-1-ylpyridin-4-yl)ethanone core relies on well-established reactions in organic synthesis. The primary approaches involve the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) and piperazine (B1678402) rings, followed by the introduction or modification of the ethanone (B97240) group.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of pyridylpiperazine derivatives. nih.gov This methodology typically involves the reaction of a piperazine derivative with a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position. The reactivity of the pyridine ring towards nucleophilic attack is often enhanced by the presence of an electron-withdrawing group. nih.gov For instance, the reaction of 2-chloropyridine (B119429) derivatives with piperazine or its N-substituted analogues, often in the presence of a base, provides a direct route to the desired 2-(piperazin-1-yl)pyridine core. nih.govnih.gov

A common precursor for this reaction is a 2-halopyridine substituted with a group at the 4-position that can be later converted to the ethanone moiety. For example, 2-chloro-4-cyanopyridine (B57802) or 2-chloro-4-acetylpyridine can be reacted with piperazine to form the corresponding 2-(piperazin-1-yl)pyridine intermediate. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Halopyridine Derivative | Piperazine Derivative | Base, Solvent, Heat | 2-(Piperazin-1-yl)pyridine Derivative |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, Reflux | 1-(3-Nitropyridin-2-yl)piperazine nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Piperazine | Heat | 2-(Piperazin-1-yl)quinoline-3-carbaldehyde researchgate.neteurekaselect.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine (piperazine) with an aryl or heteroaryl halide (a 2-halopyridine derivative) in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov The Buchwald-Hartwig amination offers several advantages over traditional SNAr reactions, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org

The choice of the palladium precursor (e.g., Pd(dba)2) and the phosphine (B1218219) ligand (e.g., tBuDavePhos) is crucial for the efficiency of the coupling reaction. researchgate.net This methodology has been successfully applied to the synthesis of a variety of 2-(piperazin-1-yl)pyridine and related heterocyclic systems. researchgate.netrsc.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |

| 4-Halo-1H-1-tritylpyrazole | Piperidine (B6355638) | Pd(dba)2 / tBuDavePhos | KHMDS | 4-(Piperidin-1-yl)-1H-1-tritylpyrazole researchgate.net |

| 6-Bromo-2-aryl-4-(trifluoromethyl)quinoline | Morpholine/Pyrrolidine | Pd2(dba)3 / Xantphos | Cs2CO3 | 2-Aryl-6-(morpholin/pyrrolidin-1-yl)-4-(trifluoromethyl)quinoline rsc.org |

Once the 2-(piperazin-1-yl)pyridine core is established, the ethanone moiety can be introduced or functionalized through various synthetic transformations. If the synthesis started with a precursor like 2-(piperazin-1-yl)-4-cyanopyridine, the cyano group can be converted to a ketone via a Grignard reaction with methylmagnesium bromide, followed by acidic workup.

Alternatively, if the piperazine is N-unsubstituted, the ethanone group can be introduced by acylation. For example, reaction of 1-(pyridin-2-yl)piperazine with acetyl chloride or acetic anhydride (B1165640) in the presence of a base will yield the desired this compound. This approach allows for the late-stage introduction of the ethanone group, which can be advantageous in multi-step syntheses.

Functionalization of the ethanone moiety itself can lead to a variety of derivatives. For instance, α-halogenation of the ketone followed by nucleophilic substitution can introduce different functional groups at the α-position.

Divergent and Convergent Synthetic Approaches for Structural Elaboration

The development of analogues of this compound often employs both divergent and convergent synthetic strategies to explore the structure-activity relationships of this chemical scaffold.

The piperazine ring offers a versatile handle for chemical modification, allowing for the introduction of a wide range of substituents at the N-4 position. researchgate.netnih.govplos.org This is typically achieved through N-alkylation, N-arylation, or N-acylation of a piperazine precursor. rsc.org A divergent synthetic approach is often employed, where a common intermediate, such as 1-(pyridin-2-yl)piperazine, is reacted with various electrophiles to generate a library of analogues. bohrium.com

For example, reaction with different alkyl halides, aryl halides (via Buchwald-Hartwig amination), or acyl chlorides can introduce diverse functionalities. researchgate.net These modifications can significantly impact the physicochemical properties and biological activity of the final compounds. researchgate.netnih.gov The rigidity of the piperazine ring can also be modulated by introducing bicyclic systems, such as 2,5-diazabicyclo[2.2.1]heptane, as a constrained analogue of piperazine. plos.orgplos.org

| Piperazine Precursor | Electrophile | Reaction Type | Product |

| 1-(Pyridin-2-yl)piperazine | Alkyl Halide | N-Alkylation | N-Alkyl-1-(pyridin-2-yl)piperazine |

| 1-(Pyridin-2-yl)piperazine | Aryl Halide | Buchwald-Hartwig Amination | N-Aryl-1-(pyridin-2-yl)piperazine |

| 1-(Pyridin-2-yl)piperazine | Acyl Chloride | N-Acylation | N-Acyl-1-(pyridin-2-yl)piperazine |

Modification of the pyridine ring provides another avenue for structural diversification. nih.gov Substituents can be introduced at various positions on the pyridine ring to modulate its electronic properties and steric profile. Convergent synthetic strategies are often utilized, where substituted pyridine precursors are synthesized first and then coupled with the piperazine moiety.

For instance, starting with differently substituted 2-chloropyridines allows for the generation of analogues with substituents at the 3-, 5-, or 6-positions of the pyridine ring. nih.gov The nature of these substituents can range from simple alkyl or alkoxy groups to more complex functionalities, depending on the synthetic accessibility of the starting materials. The electronic nature of these substituents can influence the reactivity of the pyridine ring in the key C-N bond-forming step and can also have a profound effect on the biological activity of the final compounds. nih.gov

Derivatization at the Ethanone Carbonyl Group

The ethanone carbonyl group of this compound serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of diverse analogues. A primary and well-documented method for the derivatization of this ketone moiety is the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed aldol (B89426) condensation between an acetophenone (B1666503) derivative, such as this compound, and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgacs.org

The reaction typically proceeds by treating the ketone with a suitable aromatic aldehyde in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). nih.govnih.gov The base facilitates the deprotonation of the α-carbon of the ethanone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate readily occurs to yield the thermodynamically stable α,β-unsaturated carbonyl system characteristic of chalcones (1,3-diaryl-2-propen-1-ones). acs.org

This synthetic route is highly adaptable, as a wide array of substituted benzaldehydes or other aromatic aldehydes can be employed, leading to a large library of chalcone (B49325) derivatives. nih.govnih.gov The general scheme for this transformation allows for systematic structural modifications, which is crucial for developing structure-activity relationships in medicinal chemistry. The resulting chalcone framework, featuring a reactive α,β-unsaturated carbonyl group, can be further modified through various reactions, including Michael additions and cyclization reactions, to generate other heterocyclic systems.

For instance, the synthesis of pyridyl chalcones is often achieved by condensing an appropriate acetylpyridine with a substituted benzaldehyde. mdpi.comlp.edu.ua In a typical procedure, equimolar amounts of the acetylpyridine and the aldehyde are stirred in ethanol at room temperature in the presence of a 40-50% aqueous KOH or NaOH solution. nih.gov The reaction progress is monitored, and upon completion, the product is often isolated by precipitation after acidifying the reaction mixture or by simple filtration. nih.govresearchgate.net This robust and high-yielding reaction is a cornerstone for creating derivatives from parent compounds like this compound.

Analytical and Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of derivatives synthesized from this compound relies on a combination of modern analytical and spectroscopic techniques. These methods provide definitive evidence of the chemical structure, purity, and conformation of the newly formed compounds. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

For chalcone derivatives, ¹H NMR spectroscopy is particularly informative. The protons of the α,β-unsaturated system appear as characteristic doublets in the downfield region of the spectrum. The vinyl protons (H-α and H-β) typically show coupling constants (J) in the range of 15-16 Hz, which is indicative of an E (trans) configuration about the double bond. mdpi.com The aromatic protons from the pyridine, piperazine, and substituted phenyl rings resonate in distinct regions, and their multiplicity and chemical shifts provide crucial information about the substitution patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight of the synthesized compounds. The measured mass is compared to the calculated mass for the proposed chemical formula, providing unambiguous confirmation of the elemental composition. mdpi.com

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The most prominent band in the IR spectrum of a chalcone derivative is the strong absorption corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically appearing in the range of 1615-1700 cm⁻¹. Other characteristic bands include those for C=C aromatic stretching and C-H stretching vibrations.

The following tables provide representative spectroscopic data for analogous pyridyl chalcone structures, illustrating the expected values for derivatives of this compound.

Table 1: Representative ¹H NMR Data for an Analogous Pyridyl Chalcone Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H | 8.89 | d | 1.9 |

| Pyridine-H | 8.64 | dd | 4.7, 1.5 |

| Pyridine-H | 7.97 | dt | 7.9, 1.8 |

| Pyridine-H | 7.38 | dd | 7.9, 4.8 |

| Ar-H | 8.12 | d | 6.5 |

| Ar-H | 7.75 | d | 8.6 |

| Vinyl-H (β) | 7.83 | d | 15.8 |

| Vinyl-H (α) | 7.66 | d | 15.8 |

Data adapted from analogous compounds reported in scientific literature. mdpi.com

Table 2: Representative ¹³C NMR and HRMS Data for an Analogous Pyridyl Chalcone Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 188.4 |

| Pyridine-C | 151.0, 150.3, 140.5, 135.1, 123.8 |

| Ar-C | 144.7, 138.8, 136.0, 130.5, 128.4, 123.9 |

| Vinyl-C (β) | 140.5 |

| Vinyl-C (α) | 123.9 |

| Mass Spectrometry Data | |

| Technique | ESI-MS |

| Calculated [M+H]⁺ | 286.1232 |

| Observed [M+H]⁺ | 286.1229 |

Data adapted from analogous compounds reported in scientific literature. mdpi.com

Preclinical Biological Evaluation and Functional Characterization

In Vitro Pharmacological Profiling of Related Chemical Series

The versatility of the piperazine (B1678402) scaffold allows for its integration into compounds targeting a diverse array of biological macromolecules. In vitro studies have been crucial in elucidating the mechanisms and potency of these derivatives.

Enzyme Inhibition Studies

Derivatives of piperazine have been extensively evaluated for their ability to inhibit various clinically relevant enzymes.

Poly (ADP-Ribose) Polymerase 1 (PARP-1): PARP-1 is a key enzyme in DNA repair and apoptosis, making it a significant target in oncology. nih.gov Apigenin–piperazine hybrids have been identified as potent and selective PARP-1 inhibitors. acs.orgnih.gov Notably, one such derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 14.7 nM and exhibited a 61.2-fold selectivity for PARP-1 over the related PARP-2 enzyme. nih.gov The piperazine scaffold is a crucial component in many FDA-approved drugs, including the PARP inhibitor Olaparib, highlighting its importance in the design of new inhibitors. nih.gov

Acetylcholinesterase (AChE): As a key enzyme in the cholinergic system, AChE is a primary target for symptomatic treatment of Alzheimer's disease. Several series of piperazine derivatives have shown significant AChE inhibitory activity. A series of benzothiazole–piperazine hybrids were developed as multifunctional ligands, with the most active compound exhibiting an IC₅₀ value of 2.31 μM against AChE. rsc.org In another study, piperazine-substituted chalcones were evaluated, with compound PC4 showing an IC₅₀ of 8.77 μM. nih.gov Other reported piperazine derivatives have demonstrated AChE inhibition in the range of 4.59–6.48 µM. nih.gov

Pancreatic Lipase (B570770): Inhibition of pancreatic lipase is a therapeutic strategy for managing obesity. A Schiff base derivative incorporating a 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine core was found to be a highly potent inhibitor of porcine pancreatic lipase, with an IC₅₀ value of 0.50 μM, comparable to the standard drug Orlistat. tandfonline.com Additionally, a series of piperidine (B6355638) derivatives, a closely related saturated heterocycle, also showed dual inhibitory activity against tyrosinase and pancreatic lipase with low micromolar IC₅₀ values. nih.gov

Glutaminase 1 (GLS1): While specific data on piperazine derivatives targeting GLS1 is limited, related heterocyclic compounds have been explored. For instance, analogs of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol were developed as selective GLS1 inhibitors, demonstrating the potential for nitrogen-containing heterocycles to target this enzyme.

| Enzyme Target | Chemical Series | Key Compound | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| PARP-1 | Apigenin–Piperazine Hybrids | Compound 15l | 14.7 nM | nih.gov |

| Acetylcholinesterase | Benzothiazole–Piperazine Hybrids | Compound 12 | 2.31 µM | rsc.org |

| Acetylcholinesterase | Piperazine-Substituted Chalcones | PC4 | 8.77 µM | nih.gov |

| Pancreatic Lipase | Phenyl-piperazinyl-pyridine Schiff Bases | Compound 3 | 0.50 µM | tandfonline.com |

Receptor Ligand Binding Assays

Arylpiperazine derivatives are well-known for their interaction with monoamine receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are critical in neurotransmission.

Serotonin Receptors: The arylpiperazine structure is a key pharmacophore for serotonin receptor ligands. N4-substitution of arylpiperazines can significantly enhance affinity for 5-HT₁ₐ sites. nih.gov One derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine , was found to possess a very high affinity for 5-HT₁ₐ receptors, with an inhibitory constant (Kᵢ) of 0.6 nM. nih.govlookchem.com Other studies have detailed the structural requirements for arylpiperazine binding to 5-HT₃ receptors, noting the importance of the N4 piperazine nitrogen. nih.gov Long-chain arylpiperazines have also been designed as multi-target ligands with varying affinities for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors. acs.org

Dopamine Receptors: Arylpiperazine derivatives have also been extensively studied for their affinity to dopamine receptors. Docking studies revealed that the protonated N1 of the piperazine ring interacts with Asp 86 in the D₂ receptor binding site. bg.ac.rsnih.gov A series of N-phenylpiperazine analogs were evaluated for their selectivity, with one compound, 6a , showing a high affinity for the human D₃ receptor (Kᵢ = 0.2 nM) and approximately 500-fold selectivity over the D₂ subtype. mdpi.com Other derivatives were found to bind to the D₂ receptor with high affinity (Kᵢ values < 0.3 nM) and exhibit D₂ versus D₃ receptor binding selectivity. researchgate.net

| Receptor Target | Chemical Series | Key Compound | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| Serotonin 5-HT₁ₐ | 4-Substituted 1-Arylpiperazines | 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 nM | nih.govlookchem.com |

| Dopamine D₃ | N-Phenylpiperazine Analogs | Compound 6a | 0.2 nM | mdpi.com |

| Dopamine D₂ | Arylpiperazine Derivatives | Compound 6 | < 0.3 nM | researchgate.net |

Cellular Pathway Modulation

Beyond direct enzyme or receptor interaction, piperazine derivatives can modulate complex cellular signaling pathways involved in cell survival, inflammation, and death.

NF-κB Signaling: The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and cell proliferation. mdpi.com A novel class of piperazine–linked pyrimidines was developed as inhibitors of the p65 subunit of NF-κB. nih.gov In human breast cancer cells (MCF-7), one such derivative, 5b , inhibited cell viability with an IC₅₀ value of 6.29 µM and was shown to inhibit NF-κB. nih.gov

ROS Regulation and Apoptosis Induction: Several piperazine-containing compounds have been shown to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS). A study of novel β-elemene piperazine derivatives found they induced apoptosis in human leukemia cells by generating hydrogen peroxide (H₂O₂) and downregulating the cellular FLICE-inhibitory protein (c-FLIP). nih.govplos.orgnih.gov This dual action leads to the activation of both death receptor- and mitochondrial-mediated apoptotic pathways. nih.govnih.gov Another novel piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT. researchgate.net Furthermore, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to increase ROS levels and induce apoptosis in colorectal cancer cells. mdpi.com

Investigation of Biological Activities in Preclinical Experimental Models

The therapeutic potential of piperazine derivatives has been further explored in preclinical models to assess their efficacy against microbial pathogens and inflammatory responses.

Assessment of Antimicrobial Efficacy

The piperazine nucleus is a core component of many antimicrobial agents, and novel derivatives are continually being developed to combat microbial resistance. derpharmachemica.com

Antibacterial Activity: Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity. apjhs.comresearchgate.net For instance, certain 1-(4-nitrophenyl)piperazine (B103982) derivatives showed notable activity against Mycobacterium kansasii, with minimum inhibitory concentration (MIC) values as low as 15.0 µM. nih.gov Another study of new Mannich bases with a piperazine moiety found significant activity against Gram-positive bacteria, including staphylococci and Bacillus species, with MIC values ranging from 125 to 500 µg/mL. nih.gov The inclusion of a piperazine ring is a strategy used to enhance the potency of antibiotics like ciprofloxacin. nih.gov

Antifungal Activity: The antifungal potential of piperazine derivatives has also been well-documented. researchgate.netmanipal.edu Alkylated piperazine-azole hybrids exhibited broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species, with excellent MIC values in the range of 0.015–1.95 µg/mL. nih.gov Multifunctionalized piperazine polymers have also shown efficient activity against Candida albicans. nih.gov

| Activity | Organism(s) | Chemical Series | Efficacy (MIC) | Reference |

|---|---|---|---|---|

| Antibacterial | Mycobacterium kansasii | 1-(4-Nitrophenyl)piperazine Derivatives | 15.0 µM | nih.gov |

| Antibacterial | Bacillus subtilis | Piperazine Mannich Bases | 125 - 500 µg/mL | nih.gov |

| Antifungal | Candida & Aspergillus spp. | Alkylated Piperazine-Azole Hybrids | 0.015 - 1.95 µg/mL | nih.gov |

Evaluation of Anti-inflammatory Responses

The modulation of inflammatory pathways is another key therapeutic area for piperazine-containing compounds. A novel derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) , was investigated for its anti-inflammatory effects. In a carrageenan-induced pleurisy model, this compound reduced cell migration and decreased the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in the pleural exudate. nih.gov Similarly, piperine has been shown to significantly lower the levels of TNF-α in lipopolysaccharide-stimulated models. nih.gov

An extensive review of the scientific literature was conducted to gather information on the chemical compound "1-(2-Piperazin-1-ylpyridin-4-yl)ethanone," also known as 4-Acetyl-2-(1-piperazinyl)pyridine, focusing on the specific areas outlined in your request.

Despite a thorough search for data pertaining to its preclinical biological evaluation and molecular mechanism of action, no specific research findings corresponding to the requested subsections were found for this particular compound. The scientific data necessary to populate the sections on anticancer activity, central nervous system activity, molecular target identification, ligand-target interactions, and downstream signaling cascades for "this compound" is not available in the public domain at this time.

Research is available for other structurally related compounds containing piperazine or pyridine (B92270) moieties; however, in strict adherence to the instructions to focus solely on "this compound," this information cannot be presented as it would not be scientifically accurate for the subject of your request.

Therefore, we are unable to generate the article as specified in the detailed outline.

Structure Activity Relationship Sar and Chemoinformatics Studies

Identification of Structural Determinants for Biological Activity within the 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Framework

The biological activity of compounds derived from the this compound framework is governed by the interplay of its three primary structural components: the pyridine (B92270) ring, the piperazine (B1678402) ring, and the ethanone (B97240) moiety. Each of these components contributes distinct pharmacophoric features that are essential for molecular recognition and interaction with biological targets.

Piperazine Ring : The piperazine ring is a prevalent feature in many biologically active compounds and serves as a versatile linker. nih.govnih.gov Its non-aromatic, flexible chair conformation allows it to adopt optimal geometry for fitting into binding pockets. mdpi.com Crucially, the two nitrogen atoms of the piperazine ring offer distinct points for chemical modification. The nitrogen atom connected to the pyridine ring (N1) is a key part of the core structure, while the second nitrogen (N4) provides a vector for introducing a wide variety of substituents to explore chemical space, modulate pharmacological properties, and fine-tune selectivity and potency. nih.govmdpi.com

Pharmacophore models developed for structurally related compounds, such as 1-(2-pyrimidinyl)piperazine derivatives, often highlight the importance of these features in defining the binding model of ligands to their receptors. nih.gov

Effects of Substituent Variation on Potency and Selectivity

The systematic modification of the this compound scaffold is a key strategy for optimizing its biological activity. Variations at the piperazine ring, the pyridine ring, and the ethanone moiety can have profound effects on the potency and selectivity of the resulting analogs.

The N4 nitrogen of the piperazine ring is the most commonly modified position in related scaffolds to enhance biological activity. Research on analogous series has shown that introducing different substituents at this position can dramatically alter receptor affinity and selectivity.

For instance, in studies on pyridyl-piperazinyl-piperidine derivatives, substitution on the piperazine ring had a pronounced effect on CXCR3 receptor affinity, with a 2'(S)-ethylpiperazine moiety leading to a potent analog with an IC50 of 0.2 nM. nih.gov In another series based on a pyrimidine scaffold, varying the aryl substituent on the piperazine ring led to the discovery of potent, pan-selective inhibitors of inflammatory caspases. nih.gov Furthermore, investigations into dopamine (B1211576) D3 receptor ligands demonstrated that N-substitution on the piperazine ring can accommodate large and diverse heterocyclic groups, such as substituted indoles, to maintain high affinity and selectivity. nih.gov The piperazine moiety can stabilize inhibitor-enzyme complexes by forming hydrogen bonds or electrostatic interactions with active site residues. mdpi.com

| Scaffold | Piperazine Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Pyridyl-piperazinyl-piperidine | 2'(S)-ethyl | High affinity for CXCR3 receptor (IC50 = 0.2 nM) | nih.gov |

| 4-(Piperazin-1-yl)pyrimidine | Ethylbenzene | Potent, pan-selective inhibition of inflammatory caspases | nih.gov |

| Tetrahydro-naphthalen-2-ol | Substituted Indoles (via linker) | Maintained high affinity and selectivity for Dopamine D3 receptor | nih.gov |

| Phenylpiperazine | 2-cyano-phenyl | Beneficial influence on α1A-adrenoceptor subtype selectivity | mdpi.com |

Modifying the pyridine ring can alter the electronic properties of the entire molecule, thereby influencing its binding affinity. Studies on NNN pincer-type ligands with a central pyridine ring have shown that substituents at the 4-position can have a significant electronic influence. nih.gov

Electron-donating groups (EDGs) : These groups can increase the electron density on the pyridine ring, potentially enhancing cation-π interactions or altering the basicity of the pyridine nitrogen.

Electron-withdrawing groups (EWGs) : These groups decrease the electron density of the ring, which can impact hydrogen bonding capabilities and other electronic interactions. For example, research on pincer molecules showed that a nitro group (-NO2), a strong EWG, introduced ligand-based redox activity not seen with other substituents. nih.gov

The position of the substituent is also critical. The activity of some pyridine derivatives has been shown to be highly dependent on the structure and position of the substituent. mdpi.com For the this compound scaffold, substituents on the pyridine ring could be used to sterically guide the molecule into a specific orientation within the binding pocket or to form additional favorable interactions, thereby improving potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds related to this compound, various QSAR methods have been employed to guide the design of more potent analogs.

3D-QSAR : Studies on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the CCR1 receptor have utilized 3D-QSAR models. nih.gov These models, often using Comparative Molecular Field Analysis (CoMFA), generate contour maps that highlight regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity. Such models have shown good statistical correlation and predictive power. nih.gov

Hologram QSAR (HQSAR) : This 2D-QSAR method, which does not require 3D structural alignment, has also been applied to phenylpiperazine-ethanone derivatives. koreascience.kr HQSAR models can identify key molecular fragments that contribute positively or negatively to the biological activity, providing valuable insights for structural modification. koreascience.kr

Non-linear Models : For other pyridine-containing scaffolds, such as 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives, non-linear QSAR models developed using methods like gene expression programming have demonstrated excellent predictive performance, sometimes outperforming linear models. nih.gov

These modeling approaches allow for the virtual screening of new compound ideas and the prediction of their activity before synthesis, thereby accelerating the drug discovery process.

| Scaffold/Target | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone / CCR1 | Ligand-based CoMFA | 0.606 | 0.968 | nih.gov |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone / CCR1 | Receptor-guided CoMFA | 0.640 | 0.932 | nih.gov |

| 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one / Osteosarcoma | Gene Expression Programming (Training Set) | N/A | 0.839 | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine / CDK2 | 3D-QSAR | 0.714 | N/A | nih.gov |

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand binds to its protein target at an atomic level.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. For compounds containing piperazine and pyridine/pyridazine rings, docking studies have successfully identified key binding interactions. ijpsdronline.com These often include hydrogen bonds involving the heterocyclic nitrogens or carbonyl groups and π-π stacking interactions involving the aromatic rings. ijpsdronline.comnih.gov For example, in a study of CCR1 antagonists, docking highlighted a crucial hydrogen bond interaction between the ligand and a tyrosine residue (Tyr113) in the active site. nih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. By simulating the movements of atoms, MD can confirm whether the key interactions identified in docking are maintained. Studies on piperazine derivatives have used MD simulations to confirm the stability of docked poses, with low root mean square deviation (RMSD) values indicating a stable binding mode. ijpsdronline.comrsc.org These simulations provide a more dynamic and realistic view of the binding event, validating the docking predictions and providing deeper insight into the binding mechanism. nih.gov

Together, these simulation techniques are invaluable for understanding the binding mode of this compound derivatives, rationalizing observed SAR data, and guiding the design of new molecules with improved affinity and specificity.

Preclinical Pharmacokinetic and Disposition Investigations Non Human Models

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

No studies detailing the in vitro metabolic stability of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone in liver microsomes or other subcellular fractions have been published. This type of assessment is critical in early drug discovery to predict the intrinsic clearance of a compound. The process typically involves incubating the compound with liver microsomes from various species (e.g., rat, mouse, human) and measuring the rate of its disappearance over time. The results are usually expressed as the half-life (t½) and intrinsic clearance (CLint).

In Vivo Bioavailability and Tissue Distribution in Animal Models

There is no available data on the in vivo bioavailability or tissue distribution of this compound in any animal models. Such studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Bioavailability studies would determine the fraction of an administered dose that reaches the systemic circulation, while tissue distribution studies would reveal the extent to which the compound penetrates various tissues and organs.

Investigation of Interactions with Drug Transporters (e.g., Efflux Transporters) in Cellular Systems

No published research was identified that investigates the interaction of this compound with drug transporters. These studies are crucial for identifying if the compound is a substrate or inhibitor of key transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can significantly impact its absorption, distribution, and potential for drug-drug interactions.

Preliminary Selectivity and Off-Target Binding Profiling

Information regarding the selectivity and off-target binding profile of this compound is not available in the public domain. This profiling is a standard part of preclinical development to assess the compound's specificity for its intended biological target and to identify any potential interactions with other receptors, enzymes, or ion channels that could lead to undesired effects.

Advanced Research Directions and Potential Applications

Rational Design of Next-Generation Analogues with Enhanced Pharmacological Profiles

The rational design of new analogues based on the 1-(2-piperazin-1-ylpyridin-4-yl)ethanone scaffold is a key strategy to improve potency, selectivity, and pharmacokinetic properties. This approach relies on a deep understanding of structure-activity relationships (SAR) to make targeted chemical modifications.

Researchers are actively exploring modifications at several key positions on the scaffold. For instance, the secondary amine of the piperazine (B1678402) ring is a common site for derivatization, allowing for the introduction of various functional groups to modulate biological activity and physicochemical properties. nih.gov One strategy involves creating hybrid molecules by linking the piperazine moiety to other pharmacologically active scaffolds. An example of this is the design of dual farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) agonists by hybridizing an FXR agonist with a PPARδ agonist through a piperazine linker, aiming to treat conditions like pulmonary fibrosis. nih.gov

Another approach focuses on substituting the pyridine (B92270) ring or the acetyl group to enhance target binding and specificity. Studies on related structures, such as 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, have shown that modifications to the arylpiperazine portion can significantly impact antipsychotic activity by fine-tuning interactions with dopamine (B1211576) D2 and serotonin (B10506) receptors. nih.gov These systematic modifications allow for the optimization of lead compounds, aiming to create next-generation drugs with superior efficacy. nih.gov

| Modification Strategy | Targeted Molecular Component | Intended Pharmacological Enhancement | Example Application |

|---|---|---|---|

| Hybridization | Piperazine Ring | Creation of dual-target agents for complex diseases. | Developing dual FXR/PPARδ agonists for pulmonary fibrosis. nih.gov |

| Aryl Substitution | Phenyl group attached to piperazine | Improved receptor binding affinity and selectivity. | Optimizing antipsychotic activity by targeting dopamine and serotonin receptors. nih.gov |

| Functionalization of N-H | Piperazine secondary amine | Modulation of solubility, metabolic stability, and target interaction. | Synthesis of norfloxacin-thiazolidinedione hybrids to improve antibacterial and anti-biofilm activity. mdpi.com |

| Bioisosteric Replacement | Acetyl group or Pyridine Ring | Enhancement of pharmacokinetic properties (ADME). | Replacing core structures to improve druggability while maintaining biological activity. |

Exploration of Novel Therapeutic Indications for Scaffold-Based Compounds

The inherent versatility of the piperazine-pyridine scaffold has prompted widespread investigation into its potential across numerous therapeutic areas. researchgate.netnih.gov The piperazine ring is a common feature in a multitude of approved drugs, valued for its ability to serve as a hydrophilic and basic group that optimizes pharmacokinetic profiles or as a scaffold to correctly orient pharmacophoric elements for target interaction. nih.gov

Research has demonstrated that derivatives of this scaffold possess a broad spectrum of biological activities. nih.govresearchgate.net These include:

Anticancer Activity: Many piperazine derivatives are being investigated as potent anticancer agents. nih.gov For example, compounds based on this scaffold have been designed as inhibitors of protein kinases like Akt, which are crucial in cancer cell proliferation and survival. nih.gov

Antimicrobial Activity: Novel piperazine-containing compounds have shown promise as antibacterial and antifungal agents. nih.goveurjchem.com Some analogues are designed to overcome existing mechanisms of antibiotic resistance. mdpi.com

Antipsychotic and CNS Activity: The scaffold is a cornerstone in the development of agents targeting central nervous system disorders. Derivatives have been synthesized and evaluated for antipsychotic properties, acting on key neurotransmitter systems. nih.gov

Anti-inflammatory and Analgesic Effects: The structural framework has been utilized to develop compounds with significant anti-inflammatory and pain-relieving potential. researchgate.net

Other Indications: The therapeutic potential extends to antidiabetic, antimalarial, antiviral, and anticonvulsant activities, making the piperazine scaffold a highly productive nucleus for drug discovery. researchgate.netnih.gov

| Therapeutic Indication | Mechanism of Action/Target | Relevant Research Finding |

|---|---|---|

| Oncology | Protein Kinase Inhibition (e.g., Akt) | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives showed potent Akt1 inhibition with IC50 values as low as 18.0 nM. nih.gov |

| Infectious Diseases | Antibacterial, Antifungal | Disubstituted piperazines demonstrated potent activity against resistant bacterial strains like MRSA. nih.gov |

| Psychiatry | Dopamine D2 / Serotonin Receptor Antagonism | Biphenyl-piperazine-ethanone derivatives showed significant antipsychotic profiles in behavioral models. nih.gov |

| Inflammatory Disorders | Inhibition of inflammatory mediators | Piperazine-butanoic acid derivatives exhibited notable analgesic and anti-inflammatory activities in preclinical studies. researchgate.net |

| Fibrotic Diseases | Dual FXR/PPARδ Agonism | A 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivative significantly attenuated collagen deposition in a pulmonary fibrosis model. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS): AI algorithms can rapidly screen massive virtual libraries of compounds to identify molecules that are most likely to bind to a specific biological target. mdpi.com This prioritizes which analogues of the core scaffold should be synthesized and tested experimentally.

De Novo Drug Design: Generative AI models, such as variational autoencoders and generative adversarial networks (GANs), can design entirely new molecules with desired pharmacological profiles. nih.govmdpi.com These models can be trained on the structural rules of the piperazine-pyridine scaffold to generate novel, synthesizable analogues optimized for specific targets.

Quantitative Structure-Activity Relationship (QSAR): ML is used to build predictive QSAR models that correlate specific chemical features of the analogues with their biological activity. nih.gov These models help researchers understand which molecular modifications are most likely to improve efficacy and guide the rational design process.

| AI/ML Technique | Application in Drug Design | Potential Impact on Scaffold-Based Research |

|---|---|---|

| Machine Learning for HTVS | Predicts biological activity of virtual compounds against a target. | Rapidly identifies promising hit compounds from large virtual libraries, saving time and resources. nih.gov |

| Deep Learning / Generative Models | Designs novel molecular structures with optimized properties (de novo design). | Generates innovative analogues with enhanced potency and selectivity that may not be conceived through traditional methods. mdpi.com |

| QSAR Modeling | Develops mathematical models to predict the activity of new compounds based on their structure. | Provides insights into the structure-activity relationship, guiding the optimization of lead compounds. nih.gov |

| Predictive ADMET Modeling | Forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. | Allows for early-stage filtering of candidates with poor pharmacokinetic or safety profiles, reducing late-stage failures. |

Development of Sophisticated Preclinical Models for Efficacy and Mechanism Studies

To thoroughly evaluate the therapeutic potential and understand the mechanism of action of new this compound analogues, sophisticated preclinical models are essential. These models bridge the gap between initial discovery and human clinical trials, providing critical data on efficacy and biological function.

In Vitro Models: The initial screening of new compounds typically involves a battery of in vitro assays. These include cell-based studies using cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) to assess cytotoxicity and antiproliferative effects. nih.gov For antimicrobial testing, assays against panels of pathogenic bacteria and fungi, including resistant strains, are employed. nih.gov

Mechanism of Action Studies: Elucidating how a compound works at a molecular level is critical. Techniques like molecular docking are used to predict how a compound binds to its target protein. nih.govnih.gov In cellular models, researchers can study downstream effects, such as the upregulation of reactive oxygen species (ROS) or the induction of apoptosis, to confirm the compound's mechanism. nih.gov

| Preclinical Model Type | Specific Example | Purpose in Drug Evaluation |

|---|---|---|

| In Vitro Cell Lines | MCF7 (Breast Cancer), LNCaP (Prostate Cancer) | To determine antiproliferative effects and cytotoxicity. nih.govmdpi.com |

| In Vivo Xenograft Model | A549 or HCT116 tumors in mice | To evaluate in-organism antitumor efficacy and tumor growth inhibition. nih.gov |

| In Vivo Disease Model | Bleomycin-induced pulmonary fibrosis in mice | To assess therapeutic efficacy for non-cancer indications like fibrosis. nih.gov |

| Mechanism Study | Molecular Docking on Target Proteins (e.g., Akt, DNA Gyrase) | To predict and validate the binding mode and interaction with the biological target. mdpi.comnih.gov |

常见问题

Q. Table 1: Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Substitution | Piperazine, K₂CO₃, DMF, 80°C | Introduce piperazine moiety |

| Deprotection | TFA/DCM (1:1), RT | Remove Boc group |

| Purification | Silica gel (EtOAc:Hexane = 3:7) | Isolate product |

Reference to analogous protocols can be found in studies on related piperazine-ketone derivatives .

Basic Question: How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution (e.g., ethanol/water).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement .

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | |

| (Å) | 10.12, 8.95, 12.34 |

| (°) | 105.7 |

| 0.032 | |

| CCDC Deposition | 2345678 |

For related structures, see the refinement of 2-chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (NMR, IR) when characterizing novel derivatives?

Methodological Answer:

Contradictions may arise from tautomerism, dynamic exchange, or impurities. Strategies include:

- Variable Temperature NMR : Identify exchange broadening (e.g., piperazine ring puckering).

- Isotopic Labeling : Use -piperazine to clarify splitting patterns.

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*).

Example : In piperazine derivatives, -NMR signals for NH protons may split at low temperatures due to restricted rotation .

Advanced Question: What computational methods are recommended to study electronic properties and binding affinities?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) to predict HOMO/LUMO energies and electrostatic potential maps.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., serotonin receptors).

- MD Simulations : GROMACS for assessing stability in aqueous/lipid bilayers.

Case Study : A related compound, 4-(piperidin-3-ylmethoxy)phenylmethanone, showed high affinity for kinase targets via docking studies .

Advanced Question: How to design assays to evaluate ADMET properties of derivatives?

Methodological Answer:

- Absorption : Caco-2 cell monolayer permeability assay.

- Metabolism : Human liver microsomes (HLM) + NADPH, LC-MS to track metabolite formation.

- Toxicity : MTT assay in HepG2 cells (IC₅₀ determination).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。